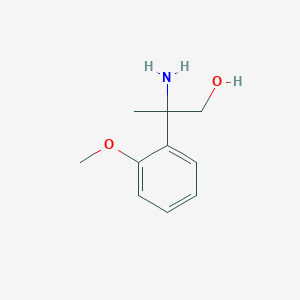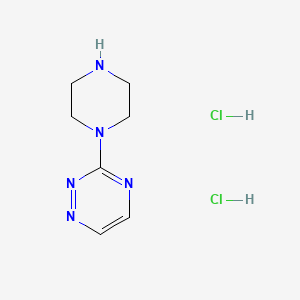
3-(Piperazin-1-yl)-1,2,4-triazine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Piperazin-1-yl)-1,2,4-triazine dihydrochloride is a heterocyclic compound that features a piperazine ring fused to a triazine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities. The presence of both piperazine and triazine moieties in its structure allows it to interact with various biological targets, making it a versatile scaffold for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperazin-1-yl)-1,2,4-triazine dihydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions. The reaction proceeds through an aza-Michael addition, followed by cyclization to form the piperazine ring . The triazine ring can be introduced through subsequent reactions involving nitriles or amidines.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis routes, starting from readily available raw materials. The process often includes steps such as cyclization, purification, and crystallization to obtain the final product in high purity. The use of catalysts and optimized reaction conditions can enhance the yield and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Piperazin-1-yl)-1,2,4-triazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in inert atmospheres.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions may require catalysts or specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alkyl derivatives. Substitution reactions can lead to a variety of functionalized products, depending on the nucleophile employed.
Scientific Research Applications
3-(Piperazin-1-yl)-1,2,4-triazine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological properties, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(Piperazin-1-yl)-1,2,4-triazine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: A hybrid compound with similar pharmacological activities, used as an antipsychotic drug.
Piperazine derivatives: A broad class of compounds with diverse biological activities, including antiviral, antipsychotic, and antimicrobial properties.
Uniqueness
3-(Piperazin-1-yl)-1,2,4-triazine dihydrochloride is unique due to the presence of both piperazine and triazine rings in its structure. This dual functionality allows it to interact with a wider range of biological targets compared to compounds with only one of these moieties. Its versatility makes it a valuable scaffold for drug development and other scientific research applications.
Properties
Molecular Formula |
C7H13Cl2N5 |
|---|---|
Molecular Weight |
238.12 g/mol |
IUPAC Name |
3-piperazin-1-yl-1,2,4-triazine;dihydrochloride |
InChI |
InChI=1S/C7H11N5.2ClH/c1-2-10-11-7(9-1)12-5-3-8-4-6-12;;/h1-2,8H,3-6H2;2*1H |
InChI Key |
NRHKHWDLYFLLLH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=NC=CN=N2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


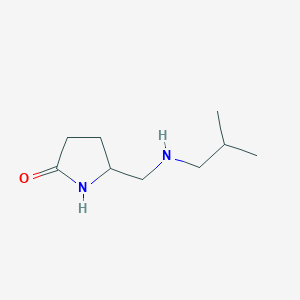
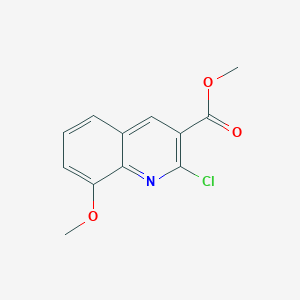
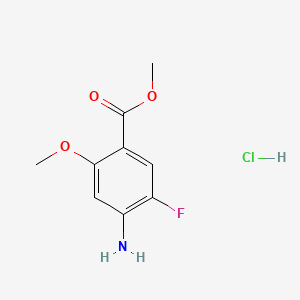

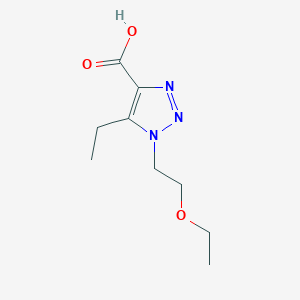
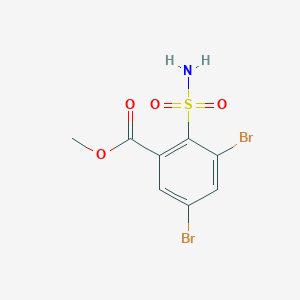
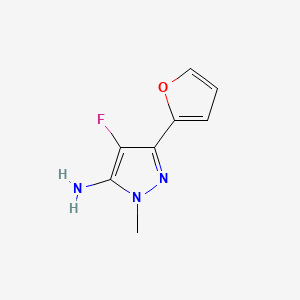

![3-[[4-(1-Methylethyl)-1-piperazinyl]methyl]benzonitrile](/img/structure/B13628286.png)
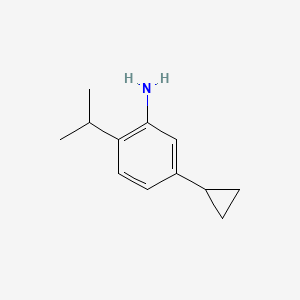
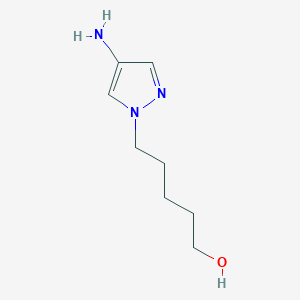
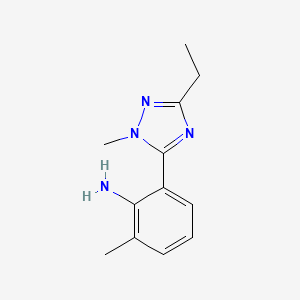
![Methyl 4-aminobenzo[b]thiophene-2-carboxylate](/img/structure/B13628320.png)
